molecular formula C20H20N4O3S B13868946 2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one

2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one

Cat. No.: B13868946
M. Wt: 396.5 g/mol
InChI Key: YMIQFFBYZDVYBQ-UHFFFAOYSA-N
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Description

2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Thiophene-2-carbonyl Group: This step involves the acylation of the piperazine nitrogen with thiophene-2-carbonyl chloride under basic conditions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone core can inhibit certain kinases, while the piperazine and thiophene moieties enhance binding affinity and specificity. This compound may modulate signaling pathways involved in cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors.

    Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which are used as antipsychotics.

    Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.

Uniqueness

2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is unique due to its combination of a quinazolinone core with piperazine and thiophene moieties. This structural combination provides a versatile platform for developing new therapeutic agents with enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H20N4O3S/c25-18(8-7-17-21-15-5-2-1-4-14(15)19(26)22-17)23-9-11-24(12-10-23)20(27)16-6-3-13-28-16/h1-6,13H,7-12H2,(H,21,22,26)

InChI Key

YMIQFFBYZDVYBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CS4

Origin of Product

United States

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